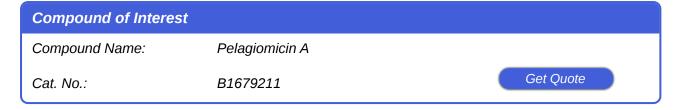


Unveiling Pelagiomicin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

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For Researchers, Scientists, and Drug Development Professionals

Pelagiomicin A, a novel phenazine antibiotic, has demonstrated promising anticancer and antibacterial properties. Isolated from the marine bacterium Pelagiobacter variabilis, its unique chemical architecture has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the structure elucidation of **Pelagiomicin A**, presenting its spectroscopic data in a clear, comparative format, and detailing the experimental methodologies employed in its characterization.

Physicochemical Properties of Pelagiomicin A

The initial characterization of **Pelagiomicin A** revealed a compound with distinct physicochemical properties that provided the first clues to its structure.



Property	Observation
Appearance	Yellow Powder
Molecular Formula	C19H18N2O5
Molecular Weight	354
UV λmax (MeOH) nm (ε)	258 (50,000), 365 (10,000)
Solubility	Soluble in methanol, ethyl acetate, chloroform
Stability	Labile in water and alcohols

Spectroscopic Data for Structural Determination

The definitive structure of **Pelagiomicin A** was elucidated through a combination of advanced spectroscopic techniques. The data from High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in this process.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provided the precise molecular weight and elemental composition of **Pelagiomicin A**.

Ionization Mode	Observed m/z	Calculated m/z	Elemental Composition
HR-FAB-MS	355.1293	355.1294	C19H19N2O5 (M+H)+

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HMBC, NOESY), allowed for the complete assignment of all proton and carbon signals, revealing the connectivity and spatial arrangement of the atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Pelagiomicin A** (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	8.20	dd	8.5, 1.5
2	7.85	td	8.5, 1.5
3	7.88	td	8.5, 1.5
4	8.25	dd	8.5, 1.5
6	7.65	S	_
8	4.15	S	_
9	2.55	S	
1'-CH ₂	4.80	t	6.5
2'-CH ₂	2.10	m	6.5
3'-CH ₂	1.60	m	6.5
4'-CH₃	0.95	t	7.0
7-ОСНз	4.05	S	

Table 2: ¹³C NMR Spectroscopic Data for **Pelagiomicin A** (125 MHz, CDCl₃)



Position	δС (ррт)
1	128.5
2	130.5
3	131.0
4	129.0
4a	142.0
5a	140.5
6	115.0
7	160.0
8	105.0
9	155.0
9a	125.0
10a	141.5
C=O (Ester)	172.0
1'-CH ₂	65.0
2'-CH ₂	30.0
3'-CH ₂	20.0
4'-CH ₃	14.0
7-OCH₃	56.0
9-C=O	180.0

Experimental Protocols

The successful isolation and characterization of **Pelagiomicin A** relied on a series of meticulous experimental procedures.



Fermentation and Isolation

- Producing Organism:Pelagiobacter variabilis (strain M-89-2)
- Fermentation: The bacterium was cultured in a marine broth medium (Difco 2216) at 28°C for 3 days with shaking.
- Extraction: The culture broth was centrifuged, and the supernatant was extracted with an
 equal volume of ethyl acetate. The organic layer was concentrated under reduced pressure
 to yield a crude extract.
- Purification: The crude extract was subjected to silica gel column chromatography using a
 stepwise gradient of chloroform and methanol. The active fractions were further purified by
 preparative thin-layer chromatography (TLC) and finally by reversed-phase highperformance liquid chromatography (HPLC) using a C18 column with a methanol-water
 gradient to afford pure Pelagiomicin A.

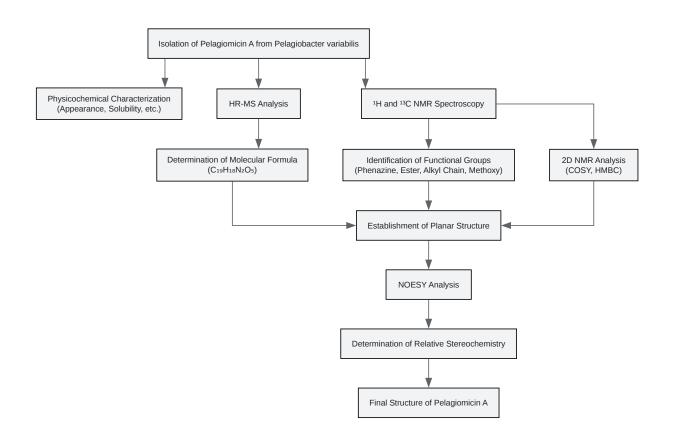
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer at 500 MHz and 125 MHz, respectively, in CDCl₃. Chemical shifts are reported in ppm relative to the solvent peak. 2D NMR experiments (COSY, HMBC, NOESY) were performed using standard Bruker pulse programs.
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-SX102A mass spectrometer.
- UV Spectroscopy: The UV spectrum was recorded on a Shimadzu UV-2200 spectrophotometer in methanol.

Structure Elucidation Workflow

The elucidation of the structure of **Pelagiomicin A** followed a logical progression, integrating data from various spectroscopic methods. The following diagram illustrates the key steps in this process.





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Caption: Workflow for the structure elucidation of **Pelagiomicin A**.

The combined spectroscopic evidence unequivocally established the structure of **Pelagiomicin A** as a phenazine derivative with a butoxycarbonylmethyl group at position 8 and a methoxy group at position 7. The final confirmation of the absolute structure was achieved through total synthesis.[1]



This comprehensive guide provides researchers and drug development professionals with the core technical information regarding the structure elucidation and spectroscopic properties of **Pelagiomicin A**. The detailed data and methodologies presented herein serve as a valuable resource for further investigation and development of this promising natural product.

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References

- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis PubMed [pubmed.ncbi.nlm.nih.gov]
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